4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-methylsulfonyl-6-pyridin-4-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methoxy, methylsulfonyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-methylsulfonyl-6-pyridin-4-ylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine and pyridine derivatives.
Methoxylation: Introduction of the methoxy group is achieved through nucleophilic substitution reactions.
Methylsulfonylation: The methylsulfonyl group is introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.
Coupling Reactions: The pyridinyl group is introduced through coupling reactions, often facilitated by palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylsulfonyl-6-pyridin-4-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methylsulfonyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-Methoxy-2-methylsulfonyl-6-pyridin-4-ylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-methoxy-2-methylsulfonyl-6-pyridin-4-ylpyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Similar structure but lacks the pyridinyl group.
2-Methylsulfonyl-4,6-dimethoxypyrimidine: Another related compound with different substitution patterns.
Uniqueness
4-Methoxy-2-methylsulfonyl-6-pyridin-4-ylpyrimidine is unique due to the presence of the pyridinyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules with potential biological activity.
Properties
Molecular Formula |
C11H11N3O3S |
---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
4-methoxy-2-methylsulfonyl-6-pyridin-4-ylpyrimidine |
InChI |
InChI=1S/C11H11N3O3S/c1-17-10-7-9(8-3-5-12-6-4-8)13-11(14-10)18(2,15)16/h3-7H,1-2H3 |
InChI Key |
FOUSJGAJKYJKJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)C2=CC=NC=C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.